molecular formula C18H20BrN3 B11986542 (4-Benzyl-piperazin-1-YL)-(3-bromo-benzylidene)-amine

(4-Benzyl-piperazin-1-YL)-(3-bromo-benzylidene)-amine

Katalognummer: B11986542
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: RMVJSHOIENRKIK-XSFVSMFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Benzyl-piperazin-1-YL)-(3-bromo-benzylidene)-amine is a compound that features a piperazine ring substituted with a benzyl group and a benzylidene group substituted with a bromine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-piperazin-1-YL)-(3-bromo-benzylidene)-amine typically involves the reaction of 4-benzylpiperazine with 3-bromobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Benzyl-piperazin-1-YL)-(3-bromo-benzylidene)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of benzylidene oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Benzyl-piperazin-1-YL)-(3-bromo-benzylidene)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of (4-Benzyl-piperazin-1-YL)-(3-bromo-benzylidene)-amine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The bromine atom in the benzylidene group may enhance the compound’s binding affinity through halogen bonding or other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Benzyl-piperazin-1-yl)-benzonitrile
  • (4-Benzyl-piperazin-1-yl)-propionic acid
  • (4-Benzyl-piperazin-1-yl)-acetic acid

Uniqueness

(4-Benzyl-piperazin-1-YL)-(3-bromo-benzylidene)-amine is unique due to the presence of both a piperazine ring and a bromine-substituted benzylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C18H20BrN3

Molekulargewicht

358.3 g/mol

IUPAC-Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(3-bromophenyl)methanimine

InChI

InChI=1S/C18H20BrN3/c19-18-8-4-7-17(13-18)14-20-22-11-9-21(10-12-22)15-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2/b20-14+

InChI-Schlüssel

RMVJSHOIENRKIK-XSFVSMFZSA-N

Isomerische SMILES

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC(=CC=C3)Br

Kanonische SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.